![molecular formula C10H17NO4 B1354876 (S)-N-Boc-azetidine-2-carboxylic acid methyl ester CAS No. 107020-12-2](/img/structure/B1354876.png)
(S)-N-Boc-azetidine-2-carboxylic acid methyl ester
Overview
Description
“(S)-N-Boc-azetidine-2-carboxylic acid methyl ester” is a type of ester. Esters are widespread in nature and are often associated with pleasant, sometimes fruity, fragrances . They are present in animal fats and many biologically important molecules . The chemical industry uses esters for a variety of purposes .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis
The molecular structure of esters, including “(S)-N-Boc-azetidine-2-carboxylic acid methyl ester”, can be analyzed using various techniques. For instance, mass spectrometry is useful for pinpointing the double bonds in fatty acids and their methyl esters .Chemical Reactions Analysis
Esters undergo various types of reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters . An ester can be hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Scientific Research Applications
Synthesis and Conformation
(S)-N-Boc-azetidine-2-carboxylic acid methyl ester is utilized in the synthesis of various derivatives. For instance, proline, 4-hydroxyproline, and azetidine-2-carboxylic acid have been converted into N-t-butyloxycarbonyl, O-phenacyl derivatives using a one-pot synthesis method. This method revealed the presence of cis-trans isomers in these derivatives, which is significant for understanding their chemical behavior (Hondrelis et al., 1990).
Modular Synthesis Techniques
A new method for the modular construction of azetidines, important motifs in medicinal chemistry, has been developed. This method exploits the high ring strain associated with azabicyclo[1.1.0]butane and applies to various boronic esters, demonstrating the versatility of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester in synthesizing complex molecules (Fawcett et al., 2019).
Isomeric Analogs and Polypeptide Synthesis
L-Azetidine-2-carboxylic acid, closely related to (S)-N-Boc-azetidine-2-carboxylic acid methyl ester, is used in synthesizing high molecular weight polypeptides and novel isomeric analogs of dl-proline. This underscores its role in creating structurally unique compounds with potential biological applications (Soriano et al., 1980).
Diastereoselective Alkylation
The base-promoted α-alkylation of N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid esters demonstrates the chemical's utility in producing optically active α-substituted azetidine-2-carboxylic acid esters. This process is significant for producing compounds with specific optical activities, which is crucial in pharmaceutical applications (Tayama et al., 2018).
Enzymatic Resolution and Optically Active Derivatives
Enzymatic resolution using lipase from Candida antarctica has been employed to synthesize optically active azetidine-2-carboxylic acid derivatives. This method is effective in producing compounds with high stereoselectivity, demonstrating the chemical's importance in stereochemistry (Starmans et al., 1998).
Mechanism of Action
Mode of Action
The mode of action of this compound is likely related to its ester group. Esterification is a common reaction in organic chemistry, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester . This reaction, known as Fischer esterification, could potentially be involved in the compound’s interaction with its targets .
Biochemical Pathways
For instance, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . This process could potentially affect various biochemical pathways, depending on the specific context and environment.
Pharmacokinetics
For example, esters are known to be readily synthesized and naturally abundant, and they often contribute to the flavors and aromas in many fruits and flowers .
Result of Action
For instance, esters are known to be involved in various biological processes, including stress responses, leaf development, and seed maturation/germination .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the presence of certain enzymes or other substances could affect the compound’s ability to undergo reactions such as esterification or hydrolysis . Additionally, factors such as temperature, pH, and the presence of other compounds could also potentially influence the compound’s action.
Safety and Hazards
Future Directions
There are ongoing research and developments in the field of esters, including the green and sustainable production of various chemicals from fatty acid methyl esters . This includes advancements in the use of low-cost, less corrosive, environmentally friendly, and effective catalysts for fatty acid methyl esters (FAME) production .
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-azetidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWUDHZVEBFGKS-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564417 | |
Record name | 1-tert-Butyl 2-methyl (2S)-azetidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-Boc-azetidine-2-carboxylic acid methyl ester | |
CAS RN |
107020-12-2 | |
Record name | 1-tert-Butyl 2-methyl (2S)-azetidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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